2-Amino-4-bromo-5-iodo-benzoic acid
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Overview
Description
2-Amino-4-bromo-5-iodo-benzoic acid is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-iodo-benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-Amino-benzoic acid, where bromine and iodine are introduced to specific positions on the benzene ring. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iron or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-iodo-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Amino-4-bromo-5-iodo-benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to understand the interactions of halogenated aromatic compounds with biological systems.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-iodo-benzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromo and iodo groups can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-benzoic acid
- 2-Amino-5-iodo-benzoic acid
- 2-Amino-4-chloro-5-iodo-benzoic acid
Properties
Molecular Formula |
C7H5BrINO2 |
---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
2-amino-4-bromo-5-iodobenzoic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) |
InChI Key |
SGPARYHKYWFJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)N)C(=O)O |
Origin of Product |
United States |
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